1-Hexadecyl-3-methylimidazolium hexafluorophosphate
CAS No.: 219947-95-2
Cat. No.: VC7842555
Molecular Formula: C20H39F6N2P
Molecular Weight: 452.5
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 219947-95-2 |
---|---|
Molecular Formula | C20H39F6N2P |
Molecular Weight | 452.5 |
IUPAC Name | 1-hexadecyl-3-methylimidazol-3-ium;hexafluorophosphate |
Standard InChI | InChI=1S/C20H39N2.F6P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;1-7(2,3,4,5)6/h18-20H,3-17H2,1-2H3;/q+1;-1 |
Standard InChI Key | DJNNUHQUSQWCRM-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F |
Canonical SMILES | CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The systematic IUPAC name for this compound is 1-hexadecyl-3-methylimidazol-3-ium hexafluorophosphate, reflecting its cationic imidazolium core substituted with a hexadecyl (C₁₆H₃₃) chain at the N1 position and a methyl group (CH₃) at the N3 position, paired with a hexafluorophosphate (PF₆⁻) anion . Alternative designations include C16-mimPF6 and C16mimPF6, though these abbreviations are less commonly used in formal literature .
Molecular Geometry and Conformation
The cation adopts a planar imidazolium ring structure, with the hexadecyl chain extending into a hydrophobic domain. Computational models predict a staggered conformation for the alkyl chain, minimizing steric hindrance and enhancing stability . The PF₆⁻ anion exhibits octahedral symmetry, with fluorine atoms arranged equidistant from the central phosphorus atom.
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₀H₃₉F₆N₂P | |
Molecular Weight | 452.5 g/mol | |
Exact Mass | 452.276 g/mol | |
Topological Polar Surface | 22.4 Ų | |
LogP (Partition Coefficient) | 9.18 |
Synthesis and Purification
Synthetic Routes
1-Hexadecyl-3-methylimidazolium hexafluorophosphate is typically synthesized via a two-step process:
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Quaternization: 1-Methylimidazole reacts with 1-bromohexadecane in a polar aprotic solvent (e.g., acetonitrile) under reflux to form the bromide salt .
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Anion Exchange: The bromide ion is replaced with PF₆⁻ through metathesis with potassium hexafluorophosphate (KPF₆) in aqueous or methanolic media .
Purification Challenges
Residual bromide ions (<50 ppm) are a common impurity, necessitating repeated washing with deionized water and activated carbon treatment. Final purification often involves recrystallization from ethanol or acetone .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) reveals a glass transition temperature (Tg) of −65°C and decomposition onset at 320°C, attributable to the robust PF₆⁻ anion and hydrophobic stabilization of the alkyl chain .
Solubility Profile
The compound exhibits amphiphilic behavior:
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Hydrophobic Domains: Soluble in nonpolar solvents (e.g., chloroform, toluene) due to the C16 chain.
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Ionic Interactions: Miscible with polar solvents like methanol and acetone but immiscible with water .
Aggregation Behavior
Dynamic light scattering (DLS) studies indicate micelle formation at critical micelle concentrations (CMC) of 0.12 mM, driven by the balance between hydrophobic tail interactions and ionic headgroup repulsion .
Biological and Environmental Interactions
Cytotoxicity Mechanisms
In vitro assays using phosphatidylcholine vesicles demonstrate that 1-hexadecyl-3-methylimidazolium hexafluorophosphate disrupts membrane integrity via:
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Electrostatic Interactions: Cationic headgroups bind to anionic phospholipids.
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Hydrophobic Insertion: The C16 chain intercalates into lipid bilayers, increasing membrane fluidity .
EC₅₀ values for cytotoxicity in Vibrio fischeri assays range from 5–15 mg/L, highlighting moderate ecotoxicity .
Environmental Persistence
Industrial and Research Applications
Green Solvent Systems
The ionic liquid serves as a recyclable catalyst in:
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Friedel-Crafts alkylation: Yields >90% with five reuse cycles.
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Biphasic extraction: Efficient partitioning of heavy metals (e.g., Cd²⁺, Pb²⁺) from industrial wastewater .
Drug Delivery Systems
Encapsulation studies with doxorubicin show enhanced drug loading (12–15 wt%) and pH-responsive release kinetics, attributed to the compound’s tunable hydrophobicity .
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